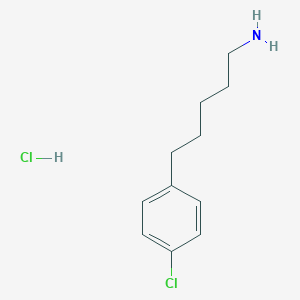

5-(4-Chlorophenyl)pentan-1-amine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

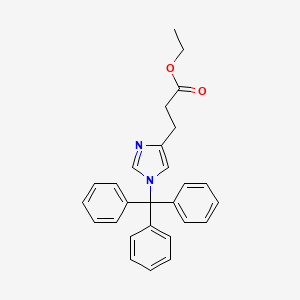

“5-(4-Chlorophenyl)pentan-1-amine;hydrochloride” is a chemical compound with the CAS Number: 2490430-40-3 . It has a molecular weight of 234.17 and its molecular formula is C11H17Cl2N. This compound is typically available in powder form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H16ClN.ClH/c12-11-7-5-10 (6-8-11)4-2-1-3-9-13;/h5-8H,1-4,9,13H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Applications De Recherche Scientifique

Identification and Derivatization

A study by Nycz et al. (2016) identified novel hydrochloride salts of cathinones, including 1-(4-chlorophenyl)-2-(methylamino)propan-1-one. This research explored their properties through spectroscopic methods and highlighted the use of thionation and amination reactions for identification.

Symmetrical Bifunctional Analogs

In earlier research, Hager and Liu (1953) focused on the preparation of various compounds, including those with bifunctional amino-ether structures. Their work contributed to the pharmacologic evaluation of these compounds.

Vapor-Phase Catalytic Dehydration

Ohta, Yamada, and Sato (2016) investigated the dehydration of 5-amino-1-pentanol over rare earth oxides. They found that basic oxides showed catalytic activity in converting 5-amino-1-pentanol to produce 4-penten-1-amine.

One-Pot Synthesis Methodology

Abdelmohsen and El-Ossaily (2015) developed a green method for synthesizing certain compounds using amines in the presence of a catalyst. This method provided an environmentally friendly procedure with excellent yields (Abdelmohsen & El-Ossaily, 2015).

Synthesis of Alkylpyridines

Cavill, Ford, and Solomon (1960) described a method yielding various alkylpyridines. Their approach was applicable to the synthesis of different alkylpyridines, illustrating the compound's role in synthesizing more complex structures (Cavill, Ford, & Solomon, 1960).

Formation of Tetrahydrofuran Derivatives

Nishino, Nguyen, Yoshinaga, and Kurosawa (1996) explored the formation of tetrahydrofuran derivatives and acetonylation of alkenes. They investigated the reaction pathways and obtained major products, demonstrating the compound's versatility in organic synthesis (Nishino et al., 1996).

Hydrochloride Salt Study

Kaupang et al. (2008) studied the hydrochloride salt of a specific ester. They found that the pentanoic acid chain in the compound exhibited mixed orientations, providing insights into its conformation and bonding (Kaupang et al., 2008).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 , which correspond to skin irritation, eye irritation, and respiratory irritation, respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propriétés

IUPAC Name |

5-(4-chlorophenyl)pentan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN.ClH/c12-11-7-5-10(6-8-11)4-2-1-3-9-13;/h5-8H,1-4,9,13H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNPDQUHDXNNMHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCCCN)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-bromophenyl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2636244.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2636254.png)

![4-(4-fluorophenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrrole-2-carboxamide](/img/structure/B2636257.png)

![Tert-butyl (1S,5R)-1-formyl-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2636259.png)

![N-(4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-3-fluorophenyl)-3-methylbenzenecarboxamide](/img/structure/B2636260.png)

![1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2636264.png)